![molecular formula C15H21NO4 B4184348 N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide belongs to a class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals. Its structure features a tetrahydrofuran ring, which is a key functional group in many biologically active compounds.
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives involves key reactions such as the Suzuki-Miyaura cross-coupling, which facilitates the introduction of various substituents into the furan ring to modulate its chemical and biological properties (Siddiqa et al., 2022). Another approach involves a two-step procedure from commercial reagents through Povarov cycloaddition reaction/N-furoylation processes, demonstrating the flexibility in synthesizing furan-2-carboxamide derivatives with diverse functional groups (Bonilla-Castañeda et al., 2022).
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by various analytical techniques, including IR, 1H, 13C-NMR, and X-ray diffraction data, which provide comprehensive details about their structural configuration and stability (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
Furan-2-carboxamide derivatives undergo cyclopalladation, forming chelates with selenium and carbon as donor atoms. This reaction highlights the chemical reactivity and potential for further functionalization of these compounds (Nonoyama & Nonoyama, 1989).
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-15(17)13-5-4-8-20-13)11-6-7-12(18-2)14(9-11)19-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCENCZLYACIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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